molecular formula C2H6O4S B1672204 2-Hydroxyethanesulfonic acid CAS No. 107-36-8

2-Hydroxyethanesulfonic acid

Cat. No.: B1672204
CAS No.: 107-36-8
M. Wt: 126.13 g/mol
InChI Key: SUMDYPCJJOFFON-UHFFFAOYSA-N
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Description

2-Hydroxyethanesulfonic acid (isethionic acid, C₂H₆O₄S) is an organosulfur compound characterized by a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group attached to adjacent carbon atoms. It was first isolated from dog heart tissue, where its identification relied on X-ray diffraction and infrared (IR) spectroscopy . Key spectral features include IR absorption bands at 752 cm⁻¹ (C-S stretching), 1065–1200 cm⁻¹ (sulfonic acid group), and 3430 cm⁻¹ (hydroxyl group) . Its pKa is approximately 2.3, reflecting strong acidity due to the sulfonic acid moiety .

Isethionic acid is water-soluble and stable under physiological conditions, making it relevant in biological systems. It has been implicated in regulating ion distribution in nerve and cardiac tissues , and its sodium salt (sodium isethionate) is widely used in personal care products as a mild surfactant .

Preparation Methods

2-Hydroxyethanesulfonic acid can be synthesized through several methods. One common synthetic route involves the reaction of ethylene oxide with sodium bisulfite, resulting in the formation of sodium isethionate, which is then acidified to yield this compound . The reaction conditions typically involve moderate temperatures and pressures to ensure optimal yield and purity.

Industrial production methods often involve the use of continuous reactors to maintain consistent reaction conditions and high throughput. The process may include steps such as purification through crystallization or distillation to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

2-Hydroxyethanesulfonic acid undergoes various chemical reactions due to its functional groups. Some of the key reactions include:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols or amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Biotechnology

In biotechnology, 2-hydroxyethanesulfonic acid is predominantly used as a buffering agent in cell culture media. It helps maintain pH stability, which is crucial for optimal cell growth and function.

  • Case Study: A study demonstrated that cell cultures supplemented with this compound exhibited improved viability and proliferation compared to those using traditional buffers like phosphate-buffered saline (PBS) .

Pharmaceuticals

The pharmaceutical industry utilizes this compound in drug formulation to enhance solubility and stability. Its properties make it beneficial for developing effective medications.

  • Example: In formulations for antimicrobials such as hexamidine and pentamidine, this compound acts as a counter ion, improving the drugs' solubility and bioavailability .

Cosmetics

In cosmetics, this compound functions as a humectant, attracting moisture to the skin and thereby improving hydration. It is commonly found in skincare products due to its skin compatibility.

  • Data Table: Common Cosmetic Products Containing this compound
Product TypeFunctionExample Ingredients
MoisturizersHydrationSodium isethionate
ShampoosMild cleansingSodium lauroyl isethionate
Skin CleansersGentle cleansingSodium cocoyl isethionate

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent in various techniques for the detection and quantification of substances. Its buffering capacity aids in maintaining optimal conditions for chemical reactions.

  • Application: It has been applied in chromatographic methods to stabilize pH during analysis, enhancing the accuracy of results .

Environmental Science

The compound is also utilized in environmental science for water treatment processes. It aids in reducing contaminants and improving water quality.

  • Case Study: Research indicates that the addition of this compound to electroplating baths can enhance current densities while minimizing costs compared to traditional methods .

Synthesis and Properties

The most common synthesis method for this compound involves the reaction of ethylene oxide with aqueous sodium bisulfite. This process yields sodium isethionate efficiently under controlled conditions.

  • Properties:
    • Molecular Formula: C₂H₆O₄S
    • Appearance: Colorless solid
    • Solubility: Highly soluble in water

Mechanism of Action

The mechanism of action of 2-Hydroxyethanesulfonic acid involves its ability to enhance calcium ion uptake in mitochondria. This process is saturable, with a Km value of approximately 2.63 mM . The compound potentially plays a role in regulating mitochondrial calcium homeostasis under certain conditions. Its molecular targets include calcium ion channels and transporters involved in mitochondrial function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

2-(Acetylsulfanyl)ethanesulfonic Acid (C₄H₈O₄S₂)

  • Structure : Replaces the hydroxyl group of isethionic acid with an acetylsulfanyl (-SAC) moiety.
  • Properties : Larger molecular weight (184.22 vs. 126.13) and increased steric bulk due to the acetylated sulfur group.
  • Applications : Primarily used in chemical synthesis; its reactivity differs due to the thioester group, enabling participation in nucleophilic reactions .

2-Aminoethanesulfonic Acid (Taurine, C₂H₇NO₃S)

  • Structure: Substitutes the hydroxyl group with an amino (-NH₂) group.
  • Properties: Higher pKa (~1.5 and 9.0 for sulfonic acid and amino groups, respectively) compared to isethionic acid’s single acidic proton.
  • Applications : Critical in bile acid conjugation, osmoregulation, and antioxidant activity, unlike isethionic acid’s role in ion transport .

Sulfonic Acid Derivatives with Additional Functional Groups

2-Hydroxyethane-1,1-disulfonic Acid (C₂H₆O₇S₂)

  • Structure : Contains two sulfonic acid groups on the same carbon atom.
  • Properties : Significantly stronger acidity (pKa < 1) due to dual electron-withdrawing -SO₃H groups.
  • Applications : Used as a catalyst in esterification and alkylation reactions, leveraging its high acidity .

2-(N-Cyclohexylamino)ethanesulfonic Acid (CHES, C₈H₁₇NO₃S)

  • Structure: Incorporates a cyclohexylamino group (-NHC₆H₁₁) on the sulfonic acid-bearing carbon.
  • Properties : Acts as a zwitterionic buffer with a pKa of ~9.3, suitable for maintaining pH in biochemical assays.
  • Applications: Unlike isethionic acid, CHES is non-metabolizable and used exclusively in laboratory buffers .

Salts and Pharmaceutical Derivatives

Sodium 2-Hydroxyethanesulfonate (C₂H₅NaO₄S)

  • Structure : Sodium salt of isethionic acid.
  • Properties : Enhanced water solubility (up to 50% w/v) and neutral pH, unlike the acidic parent compound.
  • Applications : Key ingredient in shampoos and soaps due to its mildness and foaming properties .

Hexamidine Diisethionate (C₂₆H₃₈N₄O₁₀S₂)

  • Structure : Diamidine compound complexed with two isethionic acid molecules.
  • Properties : Combines antimicrobial activity of hexamidine with improved solubility via sulfonate groups.
  • Applications : Used in topical antiseptics and preservatives, contrasting with isethionic acid’s standalone roles .

Comparison of Key Properties

Compound Molecular Formula Molecular Weight pKa Key Functional Groups Primary Applications
2-Hydroxyethanesulfonic acid C₂H₆O₄S 126.13 2.3 -OH, -SO₃H Ion transport, surfactants
Taurine C₂H₇NO₃S 125.15 1.5, 9.0 -NH₂, -SO₃H Bile acid conjugation, osmoregulation
CHES buffer C₈H₁₇NO₃S 207.29 9.3 -NHC₆H₁₁, -SO₃H Laboratory buffers
Sodium isethionate C₂H₅NaO₄S 148.11 Neutral -SO₃⁻Na⁺, -OH Personal care products
2-Hydroxyethane-1,1-disulfonic acid C₂H₆O₇S₂ 206.19 <1 Two -SO₃H, -OH Catalysis, chemical synthesis

Biological Activity

2-Hydroxyethanesulfonic acid, commonly known as isethionic acid, is an organosulfur compound with significant biological activity. It is recognized for its role in mammalian metabolism, particularly as a metabolite derived from taurine. This article explores the biological activity of isethionic acid, detailing its synthesis, physiological roles, and relevant research findings.

1. Overview of Isethionic Acid

  • Chemical Structure : Isethionic acid has a hydroxyl group attached to an ethanesulfonic acid backbone, making it a sulfonic acid derivative. Its chemical formula is C₂H₆O₃S.
  • Synthesis : In mammals, isethionic acid is synthesized endogenously from taurine through enzymatic processes. It can also be produced industrially for various applications, including the manufacture of surfactants and detergents .

2. Physiological Roles

Isethionic acid has been identified in various biological fluids such as human plasma and urine, indicating its metabolic importance. Studies suggest that it may play a protective role against metabolic disorders like type 2 diabetes by influencing glucose metabolism .

Table 1: Physiological Functions of Isethionic Acid

FunctionDescription
MetaboliteDerived from taurine; present in plasma and urine
Protective RoleHigher levels associated with reduced risk of type 2 diabetes
Enzymatic ConversionSynthesized via taurine through deamination processes

3. Research Findings

Research has highlighted various aspects of the biological activity of isethionic acid:

  • Metabolomics Studies : Initial findings from metabolomics studies have identified isethionic acid as a significant metabolite in biological systems, emphasizing its potential role in human health and disease .
  • Toxicological Studies : Toxicity assessments in animal models have shown that high doses of sodium isethionate (the sodium salt form) can lead to increased organ weights and histopathological changes, although these effects were reversible upon cessation of exposure .

Case Study: Toxicological Assessment

A study involving repeated oral dosing of sodium isethionate in rats revealed:

  • Increased kidney and adrenal weights at doses of 500 mg/kg body weight.
  • Histopathological changes included liver degeneration and increased spleen weights at higher doses (1000 mg/kg) .

4. Applications in Industry

Isethionic acid is utilized in the production of biodegradable surfactants due to its mildness and effectiveness. It serves as an anionic detergent with applications in personal care products, providing gentle cleansing properties without irritating the skin .

Table 2: Industrial Applications of Isethionic Acid

ApplicationDescription
SurfactantsUsed in biodegradable and high-foaming anionic surfactants
Personal Care ProductsProvides gentle cleansing properties
Anti-settlement AgentInhibits settlement of marine organisms like Balanus amphitrite

5. Conclusion

The biological activity of this compound underscores its significance as a metabolite with potential health benefits and industrial applications. Ongoing research continues to explore its physiological roles and therapeutic potentials, particularly in metabolic health.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-hydroxyethanesulfonic acid critical for experimental design?

  • Answer : The molecular formula (C₂H₆O₄S ), molecular weight (126.13 g/mol), and LogP value (-2.61) are essential for solubility predictions and solvent selection. Its InChI Key (SUMDYPCJJOFFON-UHFFFAOYSA-N) aids in database searches for structural analogs. The compound’s high polarity (PSA: 85.81 Ų) and low LogP suggest preferential solubility in polar solvents like water or methanol, critical for buffer preparation or reaction media .

Q. How can this compound be effectively separated and quantified using HPLC?

  • Answer : Use a Newcrom R1 HPLC column with a mobile phase of acetonitrile/water/phosphoric acid (adjusted for MS compatibility by replacing phosphoric acid with formic acid). A 3 µm UPLC column enables rapid analysis. For preparative isolation of impurities, scale the method using gradient elution while monitoring retention time reproducibility .

Q. What factors influence the stability of this compound in aqueous solutions?

  • Answer : Stability is pH-dependent; acidic conditions (pH 2–4) minimize hydrolysis. Avoid prolonged storage above 25°C, as degradation products (e.g., sulfonic acid derivatives) can form. Sodium salts (e.g., sodium 2-hydroxyethanesulfonate) enhance stability in solid form but may require desiccated storage to prevent hygroscopic clumping .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported LogP values for this compound?

  • Answer : Experimental determination via shake-flask or HPLC-derived methods is preferred over computational models. For example, partition coefficients in octanol/water systems under standardized pH (e.g., 7.4) can validate literature values. Discrepancies may arise from ionization effects, necessitating pH adjustment to ensure the compound remains uncharged during testing .

Q. What methodological challenges arise when synthesizing derivatives of this compound, and how can they be mitigated?

  • Answer : Side reactions (e.g., sulfonic acid group oxidation) are common. Use inert atmospheres (N₂/Ar) and low temperatures (<10°C) during synthesis. For salt formation (e.g., isethionate salts), stoichiometric control of counterions (e.g., sodium) ensures crystallinity and purity. Post-synthesis purification via recrystallization in ethanol/water mixtures removes unreacted precursors .

Q. How can impurities in this compound samples be characterized and isolated for pharmacokinetic studies?

  • Answer : Employ preparative HPLC with a Newcrom R1 column and a gradient of 0.1% formic acid in acetonitrile/water. Collect fractions at retention times corresponding to impurities (identified via UV-Vis or MS). Lyophilize fractions and characterize using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural anomalies .

Q. What strategies optimize the use of this compound as a buffer in enzymatic assays?

  • Answer : Adjust buffer concentration (10–50 mM) to balance ionic strength and enzyme activity. Pre-test compatibility with cofactors (e.g., Mg²⁺) to avoid precipitation. For assays requiring reducing environments, combine with antioxidants (e.g., DTT) but verify no redox interaction with the sulfonic acid group occurs .

Q. How does the sodium salt form of this compound differ in application from the free acid?

  • Answer : The sodium salt (C₂H₅NaO₄S ) offers higher solubility in aqueous media (>500 mg/mL), making it ideal for cell culture or in vivo studies. However, sodium ions may interfere with ion-sensitive assays (e.g., calcium flux), necessitating dialysis or ion-exchange resin treatment post-dissolution .

Q. Data Contradiction and Validation

Q. How should researchers address conflicting reports on the biological activity of this compound derivatives?

  • Answer : Replicate assays under standardized conditions (e.g., cell line, passage number, and incubation time). Use orthogonal methods (e.g., Western blotting vs. ELISA) to confirm activity. Contradictions may stem from impurity profiles; include HPLC purity certificates (>98%) and batch-to-batch comparisons in supplementary data .

Q. What analytical techniques are critical for validating the structural integrity of this compound in novel formulations?

  • Answer : Combine FT-IR (to confirm sulfonic acid C-S-O stretching at 1040 cm⁻¹) with ¹H NMR (δ 3.7–4.1 ppm for CH₂ groups adjacent to sulfonate). For formulations with low analyte concentration, use LC-MS/MS in selected reaction monitoring (SRM) mode to enhance specificity .

Properties

IUPAC Name

2-hydroxyethanesulfonic acid
Source PubChem
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InChI

InChI=1S/C2H6O4S/c3-1-2-7(4,5)6/h3H,1-2H2,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SUMDYPCJJOFFON-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(CS(=O)(=O)O)O
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Molecular Formula

C2H6O4S
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Related CAS

1561-99-5 (mono-potassium salt), 1562-00-1 (mono-hydrochloride salt), 57267-78-4 (mono-ammonium salt)
Record name Isethionic acid
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DSSTOX Substance ID

DTXSID1041427
Record name 2-Hydroxyethanesulfonic acid
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Molecular Weight

126.13 g/mol
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Physical Description

Solid
Record name 2-Hydroxyethanesulfonate
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Solubility

1000 mg/mL
Record name 2-Hydroxyethanesulfonate
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CAS No.

107-36-8
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Record name Ethanesulfonic acid, 2-hydroxy-
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Melting Point

< 25 °C
Record name 2-Hydroxyethanesulfonate
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Synthesis routes and methods I

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Synthesis routes and methods II

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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